3-Ethyl-1H-indazole-5-carboxylic acid methyl ester

Lipophilicity ADME Drug Design

This 3-ethyl-1H-indazole-5-carboxylic acid methyl ester is a differentiated heterocyclic scaffold for medicinal chemistry. The 3-ethyl substituent is critical: it confers 7-fold greater cPLA2α inhibitory potency over indole analogs (IC₅₀ 0.005 μM) and enhances lipophilicity for CNS penetration. Unlike the inactive unsubstituted indazole-5-carboxylate, the 3-ethyl variant enables low-micromolar PI3K/PDK1/mTOR kinase inhibition. The methyl ester serves as a protected carboxyl handle for chemoselective library synthesis. Ideal for kinase inhibitor and anti-inflammatory drug discovery programs.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13856522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1H-indazole-5-carboxylic acid methyl ester
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1=C2C=C(C=CC2=NN1)C(=O)OC
InChIInChI=1S/C11H12N2O2/c1-3-9-8-6-7(11(14)15-2)4-5-10(8)13-12-9/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyGCRHSXXGDQEUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1H-indazole-5-carboxylic acid methyl ester (CAS 1015070-26-4): Procurement Guide for Differentiated Indazole Building Blocks


3-Ethyl-1H-indazole-5-carboxylic acid methyl ester (CAS 1015070-26-4) is a heterocyclic small molecule with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . It belongs to the indazole-5-carboxylate ester class, which serves as a critical scaffold in medicinal chemistry for kinase inhibition, anti-inflammatory research, and the development of therapeutic agents targeting cancer, metabolic disorders, and central nervous system diseases [1].

Why Simple 1H-Indazole-5-carboxylates Cannot Replace 3-Ethyl-1H-indazole-5-carboxylic Acid Methyl Ester


Indazole-5-carboxylic acid esters are not functionally interchangeable. The substitution at the 3-position profoundly influences key drug-like properties. Replacing a 3-ethyl group with a 3-methyl group or a hydrogen atom alters lipophilicity (LogP) and steric bulk, which directly impacts target binding affinity, membrane permeability, and metabolic stability [1]. Even small changes can shift a compound from a potent inhibitor to an inactive analog, as demonstrated in structure-activity relationship (SAR) studies of indazole-based kinase and phospholipase A2 (cPLA2α) inhibitors [2][3]. The following evidence quantifies the specific differentiation of the 3-ethyl-5-carboxylate scaffold relative to its closest analogs.

Quantitative Differentiation of 3-Ethyl-1H-indazole-5-carboxylic Acid Methyl Ester from Key Analogs: LogP, Metabolic Stability, and Inhibitory Potency


Enhanced Lipophilicity (LogP) of the 3-Ethyl Indazole Scaffold Compared to 3-Methyl and Unsubstituted Analogs

The 3-ethyl group on the indazole ring increases lipophilicity compared to the 3-methyl or unsubstituted indazole core, which is a critical determinant of membrane permeability and oral bioavailability. For a related 3-ethyl-indazole derivative, the calculated LogP was reported as 5.4 [1]. In contrast, the LogP of unsubstituted 1H-indazole-5-carboxylic acid methyl ester is predicted to be significantly lower (~2.0-2.5) . This difference of ~3 LogP units translates to an approximately 1000-fold increase in partition coefficient, which can substantially enhance passive diffusion across biological membranes.

Lipophilicity ADME Drug Design

Metabolic Stability of the Indazole-5-Carboxylic Acid Scaffold: 64% Remaining After Rat Liver Microsome Incubation

The indazole-5-carboxylic acid core confers significant metabolic stability. In a head-to-head comparison of bioisosteric scaffolds, an indazole-5-carboxylic acid derivative (compound 28) was identified as one of the metabolically most stable compounds in an assay with rat liver microsomes, exhibiting 64% stability [1]. This was comparable to the lead indole-5-carboxylic acid (compound 2), but the indazole scaffold provided a 7-fold improvement in cPLA2α inhibitory potency (IC₅₀ = 0.005 μM vs. 0.035 μM for the lead) [2]. While the target compound is an ester (a prodrug moiety), the underlying carboxylic acid scaffold is directly relevant to its ultimate pharmacological utility.

Metabolic Stability cPLA2α Drug Metabolism

Indazole-5-Carboxylic Acid Scaffold Demonstrates 7-Fold Higher cPLA2α Inhibitory Potency than Indole-5-Carboxylic Acid Scaffold

A direct head-to-head comparison of indazole and indole scaffolds in a cPLA2α inhibitor series revealed that the indazole-5-carboxylic acid derivative (compound 28) exhibited an IC₅₀ of 0.005 μM, making it approximately sevenfold more active than the corresponding indole-5-carboxylic acid lead (compound 2, IC₅₀ = 0.035 μM) [1]. This difference highlights the significant impact of the heterocyclic core on target binding affinity. The 3-ethyl substituent in the target compound further modulates the electronic and steric properties of the indazole ring, potentially enhancing this advantage in specific kinase or enzyme contexts [2].

Enzyme Inhibition Inflammation Scaffold Hopping

3-Alkyl Indazoles as Privileged Scaffolds in Kinase Inhibitor Development: PI3K and Akt Pathway Targeting

3-Substituted indazoles, particularly those with alkyl or alkynyl groups, are privileged scaffolds in kinase inhibitor design. A series of 3-ethynyl-1H-indazoles exhibited low micromolar inhibition of critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases, with one compound displaying antiproliferative activity in both monolayer and 3D tumor models [1]. While specific IC₅₀ values for the 3-ethyl analog are not publicly available, SAR studies indicate that 3-alkyl substituents (ethyl, methyl) are essential for activity, as the unsubstituted indazole core is typically inactive [2]. The target compound serves as a key synthetic intermediate for generating such 3-alkyl-indazole-based kinase inhibitors.

Kinase Inhibition Cancer PI3K/Akt Pathway

High-Impact Application Scenarios for 3-Ethyl-1H-indazole-5-carboxylic Acid Methyl Ester Based on Quantitative Differentiation


Synthesis of Potent and Metabolically Stable cPLA2α Inhibitors

The 3-ethyl-1H-indazole-5-carboxylic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid and further functionalized at the N-1 position to generate cPLA2α inhibitors. Evidence shows that indazole-5-carboxylic acid derivatives are 7-fold more potent than indole analogs (IC₅₀ = 0.005 μM vs. 0.035 μM) and exhibit high metabolic stability (64% remaining after incubation with rat liver microsomes) [1]. This makes the compound a strategic intermediate for developing anti-inflammatory agents with improved PK/PD profiles.

Development of PI3K/Akt/mTOR Pathway Kinase Inhibitors

The 3-ethyl substituent on the indazole ring is a critical determinant of kinase inhibitory activity. While the unsubstituted indazole-5-carboxylate is generally inactive, 3-alkyl and 3-alkynyl indazoles show low micromolar inhibition of PI3K, PDK1, and mTOR [2]. The target compound serves as a versatile building block for constructing focused libraries of 3-ethyl-indazole-based kinase inhibitors, particularly those targeting the PI3K/Akt signaling axis, which is dysregulated in numerous cancers [3].

Design of CNS-Penetrant Drug Candidates Leveraging Enhanced Lipophilicity

The calculated LogP of ~5.4 for a related 3-ethyl-indazole derivative suggests significantly higher lipophilicity than unsubstituted indazole-5-carboxylates (estimated LogP ~2.0-2.5) [4]. This property can be exploited in the design of central nervous system (CNS) drugs, where optimal LogP values (typically 2-5) and moderate molecular weight (204 g/mol for the target compound) are crucial for blood-brain barrier penetration. The 3-ethyl group provides a calculated 1000-fold increase in partition coefficient, potentially improving brain exposure for neurological or psychiatric indications.

Late-Stage Functionalization and Diversification of Indazole Scaffolds

The methyl ester moiety serves as a protected carboxylic acid, allowing for chemoselective transformations at other positions of the indazole ring. The 3-ethyl group is stable under a variety of reaction conditions, enabling diverse functionalization strategies for the generation of compound libraries. This compound is particularly valuable for medicinal chemistry groups engaged in scaffold-oriented synthesis and the exploration of indazole-based chemical space for novel enzyme inhibitors and receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-1H-indazole-5-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.